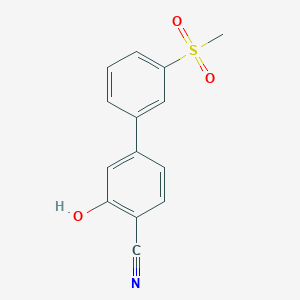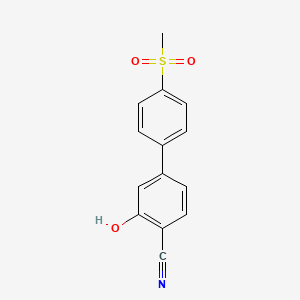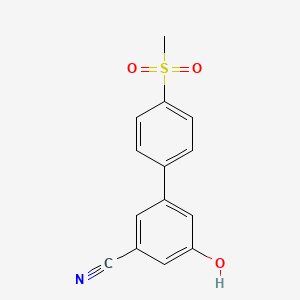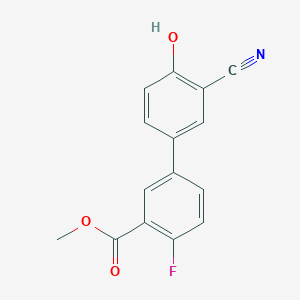
5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is a synthetic compound with a wide range of applications in research and development. It has been studied extensively for its potential to act as a catalyst in chemical reactions, as an antioxidant, and for its antibacterial and antifungal properties. This compound has a variety of uses, including in the synthesis of other compounds, as a reagent, and in pharmaceuticals. In
Applications De Recherche Scientifique
5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) has been studied extensively for its potential applications in scientific research. It has been studied as a catalyst in chemical reactions, as an antioxidant, and for its antibacterial and antifungal properties. Additionally, this compound has been studied for its potential to act as a fluorescent dye, as a reagent in the synthesis of other compounds, and for its potential use in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging reactive oxygen species and by inhibiting oxidative damage. Additionally, it is believed that the compound acts as an antibacterial and antifungal agent by interfering with the growth and replication of microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) are not yet fully understood. However, it has been shown to act as an antioxidant, scavenging reactive oxygen species and inhibiting oxidative damage. Additionally, it has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) in laboratory experiments include its low cost and availability, its ready solubility in aqueous solutions, and its ability to act as a catalyst in chemical reactions. Additionally, this compound has been shown to have antioxidant, antibacterial, and antifungal properties. However, there are some limitations to using this compound in laboratory experiments. These include its potential to cause skin irritation, its potential to cause eye irritation, and its potential to cause respiratory irritation.
Orientations Futures
The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) research include further exploration of its potential as an antioxidant, antibacterial, and antifungal agent; further exploration of its potential as a fluorescent dye; further exploration of its potential to act as a catalyst in chemical reactions; and further exploration of its potential use in pharmaceuticals. Additionally, further research into the safety and toxicity of this compound is needed in order to better understand its potential risks and benefits.
Méthodes De Synthèse
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%) is typically achieved through a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 3-cyano-4-chlorophenol in aqueous solution, which yields the desired compound. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid. The second step involves the purification of the compound through recrystallization. This process typically involves the addition of a solvent, such as ethanol or methanol, to the reaction mixture. The compound is then filtered and dried, yielding a pure sample of 5-(3-Carboxy-4-chlorophenyl)-2-cyanophenol (95%).
Propriétés
IUPAC Name |
2-chloro-5-(4-cyano-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSXYZXHHSFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684953 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-04-1 |
Source


|
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)